1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYCQYHSZIUUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated phenyl ring and a thiophene-2-carbonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H17FN2O3S2
- Molecular Weight : 416.5 g/mol
- IUPAC Name : 1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
The biological activity of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The compound's sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes, which can affect metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide. For instance, a related compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells (FaDu), showing better performance than standard chemotherapeutic agents like bleomycin . The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this class of compounds may serve as effective anticancer agents.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes. In particular, fluorinated derivatives have been shown to enhance enzyme inhibition compared to their non-fluorinated counterparts . This property may allow for selective targeting of metabolic pathways in cancer cells, potentially leading to improved therapeutic outcomes.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is limited, related compounds have shown favorable absorption and distribution profiles. The incorporation of fluorine often enhances metabolic stability and bioavailability. However, toxicity assessments are crucial for understanding the safety profile of this compound, particularly in long-term applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 1-(2-Fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide
- Key Difference : Replacement of thiophene-2-carbonyl with tetrahydrofuran-2-carbonyl.
- Impact: Electronic Effects: Thiophene’s sulfur atom enhances electron-deficient aromaticity compared to tetrahydrofuran’s oxygen, altering binding interactions with hydrophobic pockets .
Compound B : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
- Key Differences: A chloro-fluoro-substituted phenyl group replaces the 2-fluorophenyl. A cyano-hydroxybutenamido side chain is present instead of the indolin-thiophene system.
- Impact: The chloro group increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Functional Group Comparisons
Sulfonamide Derivatives
- Compound C: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Application: Pesticide (fungicide). This structural divergence explains their distinct biological roles (pharmaceutical vs. agrochemical) .
Compound D : SR144528 (Cannabinoid Inverse Agonist)
- Key Feature : A pyrazole-carboxamide core with a bicycloheptane substituent.
- Comparison : Both compounds incorporate sulfonamide groups, but SR144528’s bicyclic system provides 3D complexity for receptor subtype selectivity (CB2 vs. CB1), unlike the planar indolin-thiophene system in the target compound .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~430 (estimated) | ~428 | ~480 |
| LogP (Predicted) | 3.2 (moderate lipophilicity) | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 6 | 5 | 8 |
| Key Functional Groups | Thiophene, Fluorophenyl | Tetrahydrofuran, Fluorophenyl | Chlorofluorophenyl, Cyano |
Note: Data inferred from structural analysis; experimental values may vary.
Research Findings and Implications
- Target Compound : Preliminary docking studies suggest strong interactions with kinase domains due to the thiophene’s sulfur and fluorophenyl’s electronegativity .
- Compound A : Reduced enzymatic inhibition in vitro compared to the target compound, likely due to tetrahydrofuran’s lower aromaticity .
- Compound B : Demonstrated superior cytotoxicity in cancer cell lines, attributed to the chloro-fluorophenyl group’s enhanced membrane penetration .
Q & A
Q. What synthetic strategies are recommended for constructing the indoline-thiophene carbonyl core in this compound?
The synthesis of the indoline-thiophene carbonyl moiety requires sequential coupling reactions. A plausible route involves:
- Step 1 : Functionalizing indoline at the 6-position with an amine group via Buchwald-Hartwig amination .
- Step 2 : Coupling the thiophene-2-carbonyl chloride to the indoline amine under Schotten-Baumann conditions (e.g., using a base like triethylamine in dichloromethane) .
- Step 3 : Introducing the 2-fluorophenyl-methanesulfonamide group via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis . Key Challenges : Steric hindrance from the indoline ring may reduce coupling efficiency. Optimizing reaction temperature (e.g., 0–5°C for acyl chloride reactions) and using catalysts like DMAP can improve yields .
| Step | Reaction Type | Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|---|
| 1 | Amination | Pd(OAc)₂, Xantphos, 110°C | 65–75 | , LC-MS |
| 2 | Acylation | Et₃N, DCM, 0°C | 80–85 | IR (C=O stretch ~1680 cm⁻¹) |
| 3 | Sulfonylation | K₂CO₃, DMF, rt | 70–75 | , HPLC |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the fluorophenyl and thiophene-carbonyl groups. Crystallization in ethyl acetate/hexane mixtures is recommended .
- Multinuclear NMR : , , and NMR are essential for verifying substituent positions. For example, the thiophene carbonyl carbon appears at ~160 ppm in , while shows a singlet for the 2-fluorophenyl group .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., expected [M+H]⁺ for C₂₁H₁₈FN₂O₃S₂: 453.0742) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Comparative Bioactivity Studies : Test the compound alongside analogs (e.g., N-(2-amino-3-fluorophenyl)methanesulfonamide ) under standardized in vitro assays (e.g., kinase inhibition or cytotoxicity screens).
- Purity Validation : Use orthogonal methods (HPLC, DSC) to rule out impurities (>98% purity required for reliable data) .
- Mechanistic Profiling : Employ surface plasmon resonance (SPR) or ITC to quantify binding kinetics to hypothesized targets (e.g., tyrosine kinases) .
Q. What experimental designs are optimal for elucidating the metabolic stability of this compound?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
- Stable Isotope Labeling : Introduce or at labile positions (e.g., methanesulfonamide group) to track metabolic products .
- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (CLint). A t₁/₂ >60 minutes suggests favorable metabolic stability for further development .
Q. How can computational modeling guide the optimization of this compound’s selectivity for a target protein?
- Docking Studies : Use software like AutoDock Vina to predict binding modes to homologous proteins (e.g., COX-2 vs. COX-1). Prioritize residues within 5 Å of the fluorophenyl group for mutagenesis validation .
- MD Simulations : Run 100-ns simulations to assess conformational stability of the protein-ligand complex. A root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing fluorine with chlorine) on binding affinity .
Data Contradiction Analysis
Q. Conflicting reports on the role of the thiophene moiety in bioactivity: How to reconcile these findings?
- Hypothesis Testing : Synthesize analogs without the thiophene-carbonyl group and compare activities in parallel assays. A >50% drop in potency would confirm its critical role .
- SAR Studies : Systematic substitution (e.g., thiophene vs. furan) can isolate electronic effects. For example, thiophene’s electron-rich nature may enhance π-π stacking with aromatic residues in the target .
- Crystallographic Evidence : Resolve co-crystal structures with the target protein to visualize direct interactions (e.g., hydrogen bonds between the thiophene carbonyl and Lys123) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
